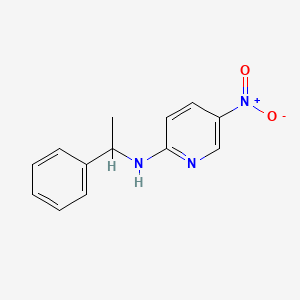
5-nitro-N-(1-phenylethyl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-nitro-N-(1-phenylethyl)pyridin-2-amine is an organic compound with the molecular formula C13H13N3O2.
Preparation Methods
The synthesis of 5-nitro-N-(1-phenylethyl)pyridin-2-amine involves several stepsThe reaction conditions typically involve the use of strong acids and controlled temperatures to ensure the desired product is obtained .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield. The use of catalysts and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
5-nitro-N-(1-phenylethyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different nitro and amine derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, using reagents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions
Common reagents used in these reactions include acids, bases, and catalysts like palladium or platinum. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-nitro-N-(1-phenylethyl)pyridin-2-amine has been extensively studied for its applications in:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: Research has explored its potential as a bioactive compound with various biological effects.
Medicine: The compound’s derivatives are investigated for their potential therapeutic properties.
Industry: Its non-linear optical properties make it valuable in the development of advanced materials for electronic and photonic applications
Mechanism of Action
The mechanism by which 5-nitro-N-(1-phenylethyl)pyridin-2-amine exerts its effects involves interactions with molecular targets and pathways. Its non-linear optical properties are attributed to the electronic structure and the arrangement of functional groups within the molecule. These interactions can influence the compound’s behavior in various applications, including its ability to modulate light and other electromagnetic waves .
Comparison with Similar Compounds
5-nitro-N-(1-phenylethyl)pyridin-2-amine can be compared with other similar compounds, such as:
5-nitro-N-(1-phenylethyl)pyridin-3-amine: Similar structure but with a different position of the nitro group.
5-nitro-N-(1-phenylethyl)pyridin-4-amine: Another positional isomer with distinct properties.
5-nitro-N-(1-phenylethyl)pyridin-2-ol: Contains a hydroxyl group instead of an amine group
These compounds share some properties but differ in their specific applications and behaviors, highlighting the uniqueness of this compound in certain contexts .
Properties
IUPAC Name |
5-nitro-N-(1-phenylethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-10(11-5-3-2-4-6-11)15-13-8-7-12(9-14-13)16(17)18/h2-10H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKMWGKBCDCUDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20341220 |
Source


|
| Record name | 5-nitro-N-(1-phenylethyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87749-28-8 |
Source


|
| Record name | 5-nitro-N-(1-phenylethyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
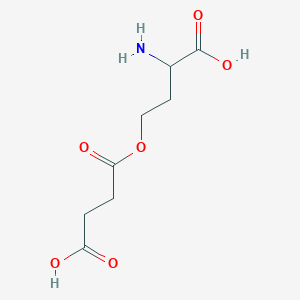
![Methyl 3-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,4,5-trihydroxycyclohexane-1-carboxylate](/img/structure/B13384965.png)
![methyl (1R,4aS,8S,8aS)-3-ethoxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate](/img/structure/B13384975.png)
![5-[[(2R)-azetidin-2-yl]methoxy]-2-chloro-pyridine;hydrochloride](/img/structure/B13384980.png)
![1,7-Dihydroxy-2,6,6,10-tetramethyl-14-(3,4,5-trimethoxyphenyl)-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-4,12(17),13-triene-3,16-dione](/img/structure/B13384985.png)
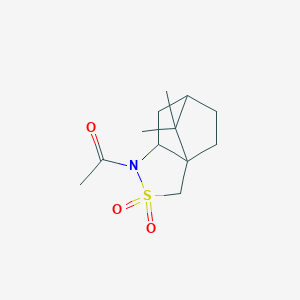
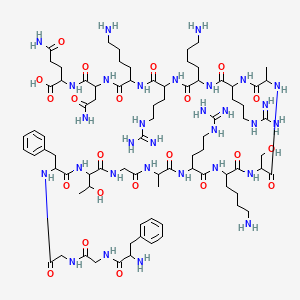
![Sodium;2-azaniumyl-3-[(3-hexadecanoyloxy-2-octadec-9-enoyloxypropoxy)-oxidophosphoryl]oxypropanoate](/img/structure/B13385013.png)
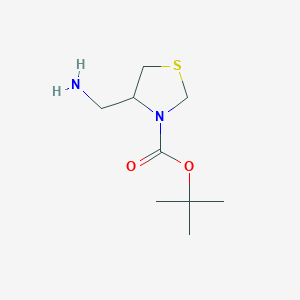
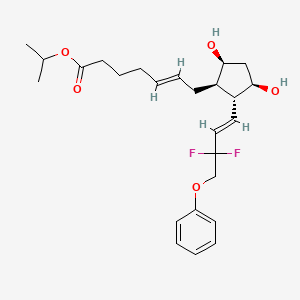
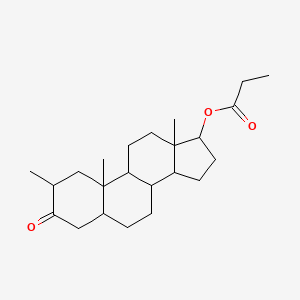
![4-[(3-Methoxyphenyl)ethynyl]pyridine](/img/structure/B13385031.png)
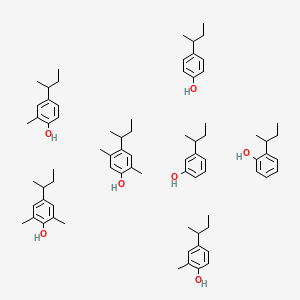
![5alpha-[3-(4-Hydroxyphenyl)acryloyloxy]-1,3beta,4alpha-trihydroxycyclohexane-1beta-carboxylic acid](/img/structure/B13385052.png)
